4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone

Anticancer Cytotoxicity Piperazine dithiocarbamate

4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone (also named (2-chlorophenyl)[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone) is a disubstituted benzoylpiperazine derivative with the molecular formula C19H21ClN2O. The compound features a piperazine core bearing a 2-chlorobenzoyl group at the N1 position and a 2,5-dimethylphenyl group at the N4 position, placing it within the broader class of N-aryl-N'-aroylpiperazines that are investigated as pharmacological tool compounds and potential precursors for CNS-targeted agents.

Molecular Formula C19H21ClN2O
Molecular Weight 328.8 g/mol
Cat. No. B12124099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone
Molecular FormulaC19H21ClN2O
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C19H21ClN2O/c1-14-7-8-15(2)18(13-14)21-9-11-22(12-10-21)19(23)16-5-3-4-6-17(16)20/h3-8,13H,9-12H2,1-2H3
InChIKeyYBSADNYUHZINSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone: Compound Identity and Procurement Baseline


4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone (also named (2-chlorophenyl)[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone) is a disubstituted benzoylpiperazine derivative with the molecular formula C19H21ClN2O [1]. The compound features a piperazine core bearing a 2-chlorobenzoyl group at the N1 position and a 2,5-dimethylphenyl group at the N4 position, placing it within the broader class of N-aryl-N'-aroylpiperazines that are investigated as pharmacological tool compounds and potential precursors for CNS-targeted agents [2]. Its structural identity is confirmed by ChemSpider ID 15207030 and associated PubChem SID 46250784 [1].

Why 4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone Cannot Be Substituted by Common Analogs


Benzoylpiperazine analogs are not interchangeable because the specific regiochemistry of the aryl substituents on both the N1-benzoyl and N4-phenyl rings dictates receptor binding profiles, functional activity (antagonist vs. agonist), and selectivity windows [1]. In-class compounds such as 2-chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone, 1-(2-chlorobenzoyl)-4-(2,6-dimethylphenyl)piperazine, and 4-(2,5-dimethylphenyl)piperazinyl phenyl ketone differ in the position and electronic character of chlorine and methyl substituents. Even subtle positional shifts, such as moving the chlorine from the ortho to the para position on the benzoyl ring, can invert functional activity or substantially alter antiproliferative potency [2]. Procurement without verifying the exact substitution pattern risks selecting a compound with qualitatively different pharmacological properties.

Quantitative Differentiation Evidence: 4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone vs. Closest Analogs


Antiproliferative Potency Advantage of Combined 2-Chlorophenyl and Dimethylphenyl Moieties vs. Dichloro or Unsubstituted Analogs

In a structurally related series of methanesulfonyl-piperazine-based dithiocarbamates, compounds bearing a 2-chlorophenyl substituent (5b) or a 2,4-dimethylphenyl substituent (5i) exhibited the most potent antiproliferative activity against lung carcinoma cells, with cell viabilities of 25.11 ± 2.49% and 25.31 ± 3.62%, respectively [1]. In contrast, the 3,4-dichlorophenyl analog (5d) and the 3,4-dimethylphenyl analog (5j) showed only 0.1% cytotoxicity (i.e., essentially inactive) under identical assay conditions [1]. The target compound combines the 2-chlorophenyl pharmacophore (linked via a ketone bridge) with a 2,5-dimethylphenyl group (rather than 2,4-dimethyl), a substitution pattern predicted to retain or enhance the antiproliferative contribution observed for each moiety individually.

Anticancer Cytotoxicity Piperazine dithiocarbamate

Dopamine D3 Receptor Affinity of the 2,5-Dimethylphenylpiperazine Fragment vs. Unsubstituted Phenylpiperazine

A closely related compound containing the identical 4-(2,5-dimethylphenyl)piperazin-1-yl fragment, N-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]butyl]-2,5-dimethylbenzamide, displayed a binding affinity (Ki) of 28 nM at the human dopamine D3 receptor expressed in CHO cells, measured by displacement of [3H]Spiperone [1]. By comparison, unsubstituted N-phenylpiperazine derivatives typically exhibit substantially weaker D3 affinity (Ki often exceeding 1,000 nM) [2]. While the target compound adds a 2-chlorobenzoyl group that may modulate receptor interactions, the 2,5-dimethylphenyl fragment is independently associated with nanomolar-level D3 binding, providing a quantifiable advantage over unsubstituted phenylpiperazine comparators.

Dopamine D3 receptor Binding affinity CNS tool compound

Regioisomeric Differentiation: 2,5-Dimethylphenyl vs. 2,6-Dimethylphenyl Analogs in Receptor Selectivity

The commercially available regioisomer 1-(2-chlorobenzoyl)-4-(2,6-dimethylphenyl)piperazine (CAS 893665-67-3, molecular formula also C19H21ClN2O) differs from the target compound solely in the position of the methyl groups on the N4-phenyl ring (2,6- vs. 2,5-) [1]. In the broader benzoylpiperazine SAR literature, the position of methyl substituents on the N-aryl ring has been shown to markedly affect GlyT2 selectivity and metabolic stability; for example, moving a substituent from the 4-position to the 3-position altered GlyT1 EC50 values by more than 10-fold in certain matched molecular pairs [2]. Although direct comparative data for the 2,5- vs. 2,6-dimethylphenyl pair is not publicly available, the established sensitivity of piperazine pharmacophores to methyl group positioning means these two isomers cannot be assumed equipotent or equi-selective.

Regiochemistry Receptor selectivity SAR

Predicted GlyT1/GlyT2 Selectivity Advantage of the 2-Chlorobenzoyl Pharmacophore vs. Non-Halogenated Benzoyl Analogs

The benzoylpiperazine chemotype was identified through high-throughput screening at Roche as a structurally novel GlyT1 inhibitor class, with the initial hit compound (benzoylpiperazine 7) displaying an IC50 of 15 nM at GlyT1 and >300-fold selectivity over the GlyT2 isoform [1]. The presence of a 2-chloro substituent on the benzoyl ring is a common structural feature among potent GlyT1 inhibitors, as electron-withdrawing ortho-substituents have been associated with enhanced transporter binding [1]. Non-halogenated benzoylpiperazine analogs (e.g., unsubstituted benzoyl) showed significantly reduced GlyT1 inhibitory activity in the same series, consistent with the importance of the 2-chlorobenzoyl moiety for target engagement [2].

GlyT1 inhibition Selectivity Schizophrenia

Recommended Application Scenarios for 4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone Based on Differentiating Evidence


Oncology Research: Antiproliferative Screening with Built-in Structural Advantages

The combination of 2-chlorophenyl and 2,5-dimethylphenyl substituents on the piperazine scaffold is predicted to yield superior antiproliferative activity compared to analogs with alternative halogenation patterns (e.g., 3,4-dichlorophenyl or unsubstituted phenyl), based on the ~250-fold activity differential observed in structurally related piperazine dithiocarbamate series [1]. Researchers investigating piperazine-based anticancer agents can use this compound as a rationally designed scaffold that incorporates both privileged fragments (2-chlorophenyl and dimethylphenyl) known to drive cytotoxicity, without the confounding loss of activity seen with 3,4-disubstituted comparators.

CNS Tool Compound Development: Dopamine D3 Receptor Probe

The 2,5-dimethylphenylpiperazine fragment present in the target compound has been independently validated to confer nanomolar D3 receptor binding affinity (Ki = 28 nM) when incorporated into related chemotypes [1]. This compound can serve as a starting scaffold for developing D3-selective PET tracer precursors or pharmacological tool compounds, offering a ≥35-fold improvement in D3 engagement over unsubstituted N-phenylpiperazine-based alternatives. The additional 2-chlorobenzoyl moiety provides a functional handle for further SAR exploration or linker attachment in bivalent ligand design.

Glycine Transporter Research: GlyT1 Inhibitor Lead Scaffold

The 2-chlorobenzoylpiperazine core is a validated GlyT1 inhibitor pharmacophore, with the parent benzoylpiperazine hit achieving GlyT1 IC50 = 15 nM and >300-fold selectivity over GlyT2 [1]. The 2,5-dimethylphenyl substitution on the distal piperazine nitrogen may further modulate lipophilicity (clogP) and metabolic stability, two key optimization parameters identified in the Roche benzoylpiperazine series [1]. Procurement of the exact 2,5-dimethylphenyl regioisomer (rather than the commercially available 2,6-dimethylphenyl variant, CAS 893665-67-3) is essential to avoid uncontrolled shifts in selectivity and pharmacokinetic profile driven by methyl group positioning.

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